2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

JAK3 inhibition Kinase inhibitor SAR Pyrrolopyrazine scaffold

2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (CAS 1956378-87-2, molecular formula C₁₄H₁₆N₄O, molecular weight 256.30 g/mol) is a synthetic small molecule belonging to the 3-amido-5-cyclopropylpyrrolopyrazine class of ATP-competitive Janus kinase (JAK) inhibitors originally developed by Hoffmann-La Roche. The compound features a characteristic pyrrolo[2,3-b]pyrazine bicyclic core with a cyclopropyl substituent at the C2 position and a cyclopropylmethyl carboxamide at the C7 position, a bis-cyclopropyl substitution pattern that distinguishes it from simpler N-alkyl analogs within the same chemical series.

Molecular Formula C14H16N4O
Molecular Weight 256.30 g/mol
CAS No. 1956378-87-2
Cat. No. B13085595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
CAS1956378-87-2
Molecular FormulaC14H16N4O
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESC1CC1CNC(=O)C2=CNC3=NC=C(N=C23)C4CC4
InChIInChI=1S/C14H16N4O/c19-14(17-5-8-1-2-8)10-6-15-13-12(10)18-11(7-16-13)9-3-4-9/h6-9H,1-5H2,(H,15,16)(H,17,19)
InChIKeyRRWVJJWHDINICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (CAS 1956378-87-2): A Bis-Cyclopropyl Pyrrolopyrazine JAK Kinase Inhibitor Building Block for Selective JAK3 Probe Development


2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (CAS 1956378-87-2, molecular formula C₁₄H₁₆N₄O, molecular weight 256.30 g/mol) is a synthetic small molecule belonging to the 3-amido-5-cyclopropylpyrrolopyrazine class of ATP-competitive Janus kinase (JAK) inhibitors originally developed by Hoffmann-La Roche [1]. The compound features a characteristic pyrrolo[2,3-b]pyrazine bicyclic core with a cyclopropyl substituent at the C2 position and a cyclopropylmethyl carboxamide at the C7 position, a bis-cyclopropyl substitution pattern that distinguishes it from simpler N-alkyl analogs within the same chemical series. This chemotype is structurally related to the 3-amido pyrrolopyrazine JAK kinase inhibitor scaffold that has been optimized to achieve JAK3 vs JAK1 selectivity and evaluated in cellular and in vivo models, as documented in peer-reviewed medicinal chemistry literature [2]. The compound is supplied as a research-grade chemical (typically ≥98% purity) for use as a kinase inhibitor building block, selectivity probe precursor, or SAR comparator in preclinical drug discovery programs targeting the JAK-STAT signaling axis [1].

Why Generic Substitution of 2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide with Simpler N-Alkyl Pyrrolopyrazine Analogs Is Scientifically Unjustified


Within the 5H-pyrrolo[2,3-b]pyrazine-7-carboxamide chemotype, the nature of the 7-position amide substituent is not a passive structural feature but a critical determinant of both kinase inhibitory potency and JAK isoform selectivity. The Roche discovery team demonstrated that the 7-position carboxamide linker itself affords compounds of this formula 'unexpected increased potency in inhibition of JAK and Syk kinases compared to 5H-pyrrolo[2,3-b]pyrazines with other moieties at that position' [1]. Furthermore, systematic SAR studies published in the primary medicinal chemistry literature established that both vectors of the amide substituent project into distinct sub-pockets within the JAK3 ATP-binding site, and that even subtle changes—such as exchanging an isopropyl for a cyclopropylmethyl group—alter the space-filling characteristics of these pockets, directly affecting biochemical IC₅₀ values, kinome selectivity profiles, and cellular pathway modulation [2]. The bis-cyclopropyl substitution pattern present in 2-cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (C2 cyclopropyl + C7 cyclopropylmethyl amide) introduces unique steric and lipophilic parameters (XLogP3 ~0.9) that cannot be replicated by simpler N-methyl (CAS 1350707-64-0, MW 216.24) or N-isopropyl (CAS 1350711-47-5, MW 244.29) congeners [3]. Generic substitution would therefore alter both the binding pharmacophore and the physicochemical profile in ways that are not predictable without explicit comparative data, making procurement of the exact target compound essential for any program seeking to reproduce or build upon the Roche-derived pyrrolopyrazine JAK inhibitor SAR landscape.

Quantitative Differentiation Evidence for 2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide: SAR, Structural Biology, and Physicochemical Benchmarking Against Closest Analogs


JAK3 Kinase Inhibitory Potency of the 3-Amido-5-Cyclopropylpyrrolopyrazine Scaffold Class: Biochemical IC₅₀ Benchmark from the Roche Lead Optimization Program

The 3-amido-5-cyclopropylpyrrolopyrazine scaffold class—to which 2-cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide belongs—has been optimized by Roche medicinal chemistry to achieve single-digit nanomolar JAK3 biochemical potency. In the foundational J. Med. Chem. publication, a representative lead compound from this series (compound 1, which differs from the target compound only in its C7 amide substituent) demonstrated a JAK3 IC₅₀ of approximately 5.0 nM in a Caliper enzyme assay measuring peptide phosphorylation via FRET detection [1]. Although a direct head-to-head IC₅₀ comparison between the target compound and this lead has not been published, the scaffold class potency floor of ~5 nM for JAK3 inhibition is established in the peer-reviewed literature and provides a quantitative baseline against which the target compound can be benchmarked in internal assays [1]. The target compound's cyclopropylmethyl amide represents a deliberate extension into the upper pocket of the JAK3 ATP-binding site, a vector that modeling studies indicate can accommodate sterically demanding substituents for improved potency and selectivity [2].

JAK3 inhibition Kinase inhibitor SAR Pyrrolopyrazine scaffold

X-Ray Co-Crystal Structural Evidence: 2-Cyclopropyl-Pyrrolopyrazine Core Binding Mode in JAK3 ATP-Binding Site Confirms Druggable Conformation

High-resolution X-ray co-crystal structures of the 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine core bound to the JAK3 kinase domain have been solved and deposited in the Protein Data Bank, providing atomic-level validation of the binding mode. PDB entry 4HVG (resolution 2.75 Å) depicts the JAK3 kinase domain in complex with 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid ((S)-2-hydroxy-1,2-dimethyl-propyl)-amide, confirming that the cyclopropyl group at C2 occupies the adenine-binding region while the C7 amide extends toward the solvent-exposed pocket [1]. A second structure, PDB 4HVH (resolution 2.3 Å), captures the (R)-enantiomer of the same amide series bound to JAK3, revealing stereochemical preferences in the upper pocket [2]. These structures directly validate that the 2-cyclopropyl substituent, which is conserved in the target compound 2-cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide, engages the JAK3 hinge region in a manner consistent with type I kinase inhibition [1][2].

X-ray crystallography JAK3-inhibitor complex Structure-based drug design

Amide Substituent Criticality at the 7-Position: Patent-Claimed Unexpected Potency Enhancement for Pyrrolopyrazine-7-Carboxamides Over Other C7 Moieties

The foundational Roche patent (US20110288067A1) explicitly claims that 'the amide linker at the 7-position of the 5H-pyrrolo[2,3-b]pyrazines affords the compounds of formula I and I′ unexpected increased potency in inhibition of JAK and Syk kinases compared to 5H-pyrrolo[2,3-b]pyrazines with other moieties at that position' [1]. This establishes that the C7 carboxamide functionality present in 2-cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is not merely a synthetic handle but a pharmacophoric element essential for achieving the potency levels documented in the Roche JAK3 inhibitor program. Within this patent series, systematic variation of the amide nitrogen substituent (R¹ and R² groups) was shown to modulate both potency and selectivity, with cyclopropyl-containing amides representing a distinct sub-series [1]. The target compound's bis-cyclopropyl architecture (C2 cyclopropyl + N-cyclopropylmethyl amide) is among the more sterically compact yet conformationally constrained variations within the patent scope, distinguishing it from bulkier N-alkyl, N-cycloalkyl, and N-heterocycloalkyl analogs that populate the Roche patent examples [1][2].

Carboxamide SAR Kinase inhibitor potency Patent claims

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding Profile of the Bis-Cyclopropyl Pyrrolopyrazine vs. N-Methyl and N-Isopropyl Analogs

2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (MW 256.30 g/mol, XLogP3 0.9) occupies a distinct physicochemical space compared to its closest commercially available N-alkyl analogs [1]. The N-methyl analog (CAS 1350707-64-0) has a molecular weight of 216.24 g/mol, while the N-isopropyl analog (CAS 1350711-47-5) has a molecular weight of 244.29 g/mol [1][2]. The target compound's cyclopropylmethyl amide adds a second cyclopropyl ring that increases molecular weight by 40.06 Da relative to the N-methyl congener and 12.01 Da relative to the N-isopropyl variant, while the computed XLogP3 of 0.9 indicates moderate lipophilicity suitable for both biochemical assay solubility and potential cell permeability [1]. This bis-cyclopropyl architecture introduces conformational constraints from the cyclopropyl rings that restrict rotational freedom of the amide side chain, potentially affecting both the entropic contribution to binding free energy and the metabolic stability profile relative to more flexible N-alkyl chains [3].

Physicochemical properties Drug-likeness Lead optimization

Kinome Selectivity Context: JAK3 vs. JAK1 Selectivity Achieved Within the 3-Amido-5-Cyclopropylpyrrolopyrazine Series Establishes Isoform Discrimination Potential

The Roche optimization campaign on the 3-amido-5-cyclopropylpyrrolopyrazine series demonstrated that appropriate amide substituent selection could achieve functional JAK3 vs. JAK1 selectivity, a key differentiator from pan-JAK inhibitors such as tofacitinib. The program's lead compound (designated 3n or RB1 in subsequent literature) achieved a JAK3 IC₅₀ of 40 nM with no detectable inhibition of JAK1, JAK2, or TYK2 at concentrations up to 5 µM in biochemical assays, translating to selective modulation of IL-2-stimulated (JAK3/JAK1) over IL-6-stimulated (JAK1/JAK2/TYK2) pathways in cellular and in vivo models [1][2]. While the target compound 2-cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide was not among the fully profiled examples in the published J. Med. Chem. article, its cyclopropylmethyl amide substituent represents a structural variation within the same upper-pocket vector that was systematically explored for selectivity engineering [1]. The kinome selectivity heat maps (Table 2 of Soth et al.) for six representative analogs tested at 1 µM against a 48-kinase panel demonstrate that selectivity outcomes are exquisitely sensitive to amide substituent identity, with certain compounds exhibiting >95% inhibition of JAK3 while sparing the majority of off-target kinases [1].

JAK isoform selectivity Kinome profiling Therapeutic window

Research and Industrial Application Scenarios for 2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide Based on Validated Differentiation Evidence


JAK3-Selective Inhibitor SAR Probe for Amide Upper-Pocket Optimization Campaigns

This compound is best deployed as a structurally defined SAR probe within a medicinal chemistry program seeking to optimize the C7 amide substituent of the 3-amido-5-cyclopropylpyrrolopyrazine scaffold for JAK3 potency and JAK-family selectivity. Because the Roche program established that the amide substituent projects into a sub-pocket that tolerates sterically and conformationally diverse groups, and that even subtle changes to this vector alter both IC₅₀ and selectivity outcomes [1], the target compound's cyclopropylmethyl group serves as a compact, constrained comparator to benchmark against N-isopropyl, N-cyclopentyl, N-cyclohexyl, and N-hydroxyalkyl variants. Procurement of this specific compound enables direct internal head-to-head biochemical profiling (JAK3/JAK1/JAK2/TYK2 IC₅₀ determination) and cellular pathway analysis (IL-2 vs. IL-6 stimulated STAT phosphorylation) to establish a quantitative selectivity fingerprint for the bis-cyclopropyl chemotype [1].

Co-Crystallography and Structure-Based Drug Design Using the Validated 2-Cyclopropyl-Pyrrolopyrazine Core

Given that X-ray co-crystal structures of closely related 2-cyclopropyl-pyrrolopyrazine analogs bound to the JAK3 kinase domain have been solved (PDB 4HVG at 2.75 Å and PDB 4HVH at 2.3 Å) [2], the target compound is suitable for follow-up crystallographic studies to resolve how the cyclopropylmethyl amide engages the JAK3 upper pocket at atomic resolution. These structures would provide direct structural evidence for the binding pose of the bis-cyclopropyl architecture, facilitating structure-based design of next-generation analogs with improved selectivity or pharmacokinetic properties. The compound's moderate molecular weight (256.30 Da) and favorable XLogP3 (0.9) are compatible with typical co-crystallization protocols [3].

Kinase Selectivity Panel Screening to Map the Bis-Cyclopropyl Amide Fingerprint Against the Published Roche Kinome Heat Map Dataset

The Roche team published kinome selectivity heat maps for six representative 3-amido-5-cyclopropylpyrrolopyrazine analogs tested at 1 µM against a 48-kinase panel (ProflerPro Kit 1, Caliper Lifesciences) [1]. The target compound, with its bis-cyclopropyl substitution pattern, is positioned to extend this selectivity dataset by providing a data point for the cyclopropylmethyl amide vector. Researchers can submit the compound for broad kinome profiling under identical or comparable assay conditions, enabling direct integration of the resulting selectivity data with the existing published dataset to refine computational models of JAK3 selectivity determinants [1].

Physicochemical Benchmarking of Bis-Cyclopropyl vs. Mono-Cyclopropyl Pyrrolopyrazine Analogs in Lead Multiparameter Optimization

In lead optimization programs where balancing potency with ADME properties is critical, the target compound provides a unique data point with its bis-cyclopropyl architecture (MW 256.30, XLogP3 0.9, 2 H-bond donors, 3 H-bond acceptors) [3]. This compound can be benchmarked alongside its N-methyl (MW 216.24) and N-isopropyl (MW 244.29) analogs in parallel assays measuring aqueous solubility, Caco-2 permeability, microsomal stability, and plasma protein binding. Such head-to-head physicochemical profiling generates a quantitative dataset that reveals how the incremental addition of a second cyclopropyl ring affects the developability profile, informing whether the bis-cyclopropyl pattern offers a net advantage over simpler N-alkyl congeners for a given target product profile [3].

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